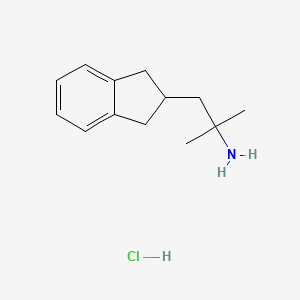

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride

Beschreibung

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride (CAS RN: 1034457-07-2) is a substituted indene derivative with a molecular formula of C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . The compound features a dihydroindenyl moiety attached to a tertiary amine group (2-methylpropan-2-amine) via the 2-position of the indene ring. Its SMILES representation is CC(C)(CC1CC2=CC=CC=C2C1)N.Cl, and the InChIKey is PYDOOGXGXVMZSG-UHFFFAOYSA-N .

The compound is reported to have a purity of 95% and is stored under inert, dark conditions at room temperature .

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10;/h3-6,10H,7-9,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBROBVXHCOSKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034457-07-2 | |

| Record name | 1H-Indene-2-ethanamine, 2,3-dihydro-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034457-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reduction of 2,3-Dihydro-1H-1-Indanone Oxime

- Starting Material : 2,3-dihydro-1H-1-indanone oxime, an oxime derivative of 1-indanone.

- Reduction Methods :

- Alumino-nickel Reduction under Alkaline Conditions : An improved industrial process involves reducing the oxime with alumino-nickel catalyst in aqueous alkaline medium to yield 2,3-dihydro-1H-indenes-1-amine, which can be further functionalized.

- Raney Nickel Catalyzed Hydrogenation : Traditional method using Raney nickel under hydrogen pressure (e.g., 50 psi) for about 25 hours to reduce oxime to amine. This method requires specialized hydrogenation equipment and is less cost-efficient industrially.

- TiCl4/NaBH4 Reduction : Chemical reduction using titanium tetrachloride and sodium borohydride, which demands anhydrous conditions and is challenging to scale industrially.

N-Alkylation to Introduce 2-Methylpropan-2-amine Side Chain

- After obtaining the 2,3-dihydro-1H-inden-1-amine intermediate, the key step is N-alkylation with appropriate alkylating agents to install the 2-methylpropan-2-amine moiety.

- Common alkylating agents include propargyl halides or derivatives, which react under mild conditions to give the corresponding substituted amine.

- The reaction conditions are optimized to maintain stereochemical integrity and avoid over-alkylation.

Formation of Hydrochloride Salt

- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as tetrahydrofuran or ethanol at room temperature.

- This step improves the compound’s crystallinity, purity, and handling properties.

Detailed Process Flow and Reaction Conditions

Research Findings and Industrial Relevance

- The alumino-nickel reduction method offers a significant improvement in cost and operational simplicity compared to high-pressure hydrogenation or complex chemical reductions.

- The one-pot or two-step boiling processes combining oxime reduction and N-alkylation have been developed to streamline production and improve yields.

- The choice of base and solvent in N-alkylation is critical to avoid side reactions and ensure high purity of the final amine hydrochloride salt.

- The hydrochloride salt form is the preferred pharmaceutical intermediate due to enhanced stability and ease of purification.

Summary Table of Preparation Methods

| Method | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|

| Raney Ni Catalyzed Hydrogenation | Established, high purity | Requires high pressure equipment, long reaction time | Moderate |

| TiCl4/NaBH4 Reduction | Effective chemical reduction | Requires anhydrous conditions, difficult scale-up | Low |

| Alumino-Nickel Reduction | Cost-effective, simple operation | Requires alkaline aqueous medium | High (preferred industrial method) |

| One-Pot Boiling Methods | Streamlined, improved efficiency | Requires optimization of multiple steps | High |

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly in the following areas:

- Psychoactive Properties : Research indicates that derivatives of this compound may exhibit psychoactive effects similar to other known substances. Studies have explored its interaction with neurotransmitter systems, which could lead to applications in treating mood disorders or anxiety .

Antibacterial Activity

Recent studies have shown that compounds related to 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride demonstrate antibacterial activity against various strains of bacteria. This opens avenues for developing new antibacterial agents .

Neuropharmacology

The structural features of this compound suggest potential use in neuropharmacology, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further exploration in this field .

Case Study 1: Psychoactive Properties

A study conducted on novel psychoactive substances highlighted the behavioral effects of compounds similar to 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride. The findings suggested that these compounds can alter mood and perception, indicating potential therapeutic uses in psychiatry .

Case Study 2: Antibacterial Efficacy

In vitro testing revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the molecular structure could enhance efficacy and reduce resistance .

Data Table: Comparison of Antibacterial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,3-dihydro-1H-indene) derivative | Staphylococcus aureus | 7.1 μM |

| Related compound | Escherichia coli | 6.5 μM |

| Another derivative | Pseudomonas aeruginosa | 9.4 μM |

Wirkmechanismus

The mechanism by which 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The amine group plays a crucial role in binding to receptors and enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Amine Substituents

Key Observations :

- The tertiary amine in the target compound (2-methylpropan-2-amine) distinguishes it from primary amine analogues like 2-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Tertiary amines generally exhibit lower basicity and altered solubility compared to primary amines.

- Substituent position on the indene ring (e.g., 1 vs. 2) significantly impacts steric and electronic properties. For example, the (S)-isomer in CAS 70146-15-5 may exhibit enantioselective interactions in biological systems .

Analogues with Extended Functional Groups

Key Observations :

- SB-423562 hydrochloride exemplifies how additional functional groups (e.g., cyano, carboxylic acid) can enhance target specificity but increase molecular complexity and weight.

- The position of the indene substituent (e.g., 2 vs.

Pharmacologically Relevant Analogues

Key Observations :

- Propargylamine derivatives (e.g., CAS 2241141-42-2) are explored for neuroprotective effects, but the target compound’s tertiary amine may limit similar applications .

Biologische Aktivität

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride, also known as 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, is a compound of interest due to its structural similarity to various psychoactive substances. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

- Molecular Formula : C₁₃H₁₉ClN

- CAS Number : 1034457-07-2

- Molecular Weight : 189.30 g/mol

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin receptors. Similar compounds have been shown to exhibit stimulant properties by increasing the release of neurotransmitters in the brain.

Biological Activity and Effects

Research indicates that compounds structurally related to 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride can influence several biological pathways:

-

Stimulant Effects :

- In animal models, related compounds have demonstrated increased locomotor activity, suggesting stimulant effects similar to amphetamines.

- These effects are likely mediated through dopamine release in the central nervous system (CNS).

-

Potential Neuroprotective Effects :

- Some studies suggest that certain analogs may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Endocrine Disruption :

Toxicological Profile

The safety profile of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride has not been extensively studied. However, preliminary data suggest that it may cause skin and eye irritation upon contact . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Case Study 1: Stimulant Activity in Rodent Models

A study conducted on related compounds highlighted their ability to enhance locomotor activity in rodents when administered at varying doses. The results indicated a dose-dependent increase in activity, reinforcing the compound's potential stimulant properties.

Case Study 2: Neuroprotective Properties

Research on analogs of this compound demonstrated protective effects against oxidative stress in neuronal cell cultures. This suggests that 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride may possess neuroprotective capabilities worth further exploration.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN |

| CAS Number | 1034457-07-2 |

| Molecular Weight | 189.30 g/mol |

| Stimulant Activity | Dose-dependent increase in locomotion |

| Neuroprotective Effects | Protective against oxidative stress |

Analyse Chemischer Reaktionen

Acylation Reactions

The tertiary amine group undergoes acylation under mild conditions. For example:

-

Reaction with trifluoroacetic anhydride in dichloromethane produces N-(1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)-2,2,2-trifluoroacetamide (yield: 89%) .

-

Acetylation with acetyl chloride in pyridine yields the corresponding acetamide derivative (yield: 78%) .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetylation | TFAA, DCM, 0°C → RT | Trifluoroacetamide | 89% | |

| Acetylation | AcCl, pyridine, RT | Acetamide | 78% |

Condensation with Hydrazines

The amine participates in cyclocondensation reactions to form heterocyclic systems:

-

Reaction with hydrazine hydrate in ethanol under microwave irradiation generates 3-(2,3-dihydro-1H-inden-2-yl)-5-methyl-4,5-dihydro-1H-pyrazole (yield: 82%) .

-

Substituted hydrazines (e.g., phenylhydrazine) yield N-arylpyrazoline derivatives (yield: 68–75%) .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, MW, 80°C | Pyrazoline | 82% | |

| Phenylhydrazine | EtOH, reflux | N-Phenylpyrazoline | 75% |

Oxidation and Redox Behavior

The indene backbone modifies redox properties:

-

Oxidation with mCPBA (meta-chloroperbenzoic acid) selectively epoxidizes the indene double bond (yield: 63%) .

-

Reduction using Pd/C under hydrogen gas reduces the indene ring to a fully saturated system (yield: 91%) .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C | Epoxide | 63% | |

| Hydrogenation | H₂, Pd/C, EtOH | Tetrahydroindenyl derivative | 91% |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt demonstrates reversible pH-dependent solubility:

-

Deprotonation in basic media (pH > 10) regenerates the free base, which is lipid-soluble.

-

Re-protonation in acidic buffers (pH < 4) restores water solubility .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C , with primary mass loss attributed to HCl release (observed: 16.2%; theoretical: 16.0%) .

Key Mechanistic Insights

Q & A

Q. What are the established synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride, and what are their key challenges?

The compound can be synthesized via multi-step protocols involving Friedel-Crafts alkylation or acylation, hydrogenation, and amine protection/deprotection. For example, a related indenylamine synthesis employs regioselective Friedel-Crafts acetylation using acetyl chloride as both reagent and solvent, followed by hydrogenation to install substituents (49% overall yield) . Key challenges include maintaining regioselectivity during electrophilic substitutions and optimizing protecting group strategies to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : Tools like SHELXL and ORTEP-III enable precise determination of crystal packing and stereochemistry, critical for confirming the indane ring conformation and hydrochloride salt formation .

- NMR spectroscopy : ¹H/¹³C NMR data (e.g., δ 1.2–2.8 ppm for methyl groups, δ 6.8–7.4 ppm for aromatic protons) resolve structural ambiguities, such as substitution patterns on the indene core .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₃H₁₉ClN: 224.12 g/mol) and detects impurities .

Advanced Research Questions

Q. How can computational modeling optimize regioselective modifications on the indene core?

Density Functional Theory (DFT) simulations predict electron density distributions to guide regioselective substitutions. For example, Friedel-Crafts reactions favor electrophilic attack at the 5- and 6-positions of the indene ring due to electron-rich aromatic regions, as validated by experimental yields in diethyl-substituted analogs . Molecular docking studies further correlate steric effects of the 2-methylpropan-2-amine group with binding affinities in receptor-targeted applications .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in reported biological effects (e.g., CNS activity vs. enzyme inhibition) may arise from:

- Solvent-dependent conformational changes : Polar solvents stabilize zwitterionic forms, altering receptor interactions.

- Impurity profiles : Trace byproducts (e.g., unreacted acetyl intermediates) can skew bioassay results. Rigorous HPLC purification (≥95% purity) and activity controls (e.g., PAL inhibition assays) are essential .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water) and bioavailability compared to freebase forms. Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 6 months, supporting its use in in vivo models .

Q. What methodologies validate structural analogs for structure-activity relationship (SAR) studies?

- Parallel synthesis : Libraries of analogs (e.g., ethyl, cyclopropyl, or trifluoromethyl derivatives) are generated via modular amine coupling and evaluated for potency .

- Pharmacophore mapping : Overlay models identify critical hydrogen-bonding motifs (e.g., amine-hydrochloride interaction with Asp113 in US28 receptor binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.